molecular formula C10H11BrO B1469436 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 880653-70-3

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B1469436
M. Wt: 227.1 g/mol
InChI Key: ZNUYQILMSVDWLL-UHFFFAOYSA-N
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Patent
US07446216B2

Procedure details

To a solution of 149.5 g (0.664 mol) of 4-bromo-2-methyl-1-indanone in 900 ml of THF-methanol (2:1, vol.), 37.6 g (0.995 mol) of NaBH4 was added in small portions with vigorous stirring over 1.5 hours at 5° C. This mixture was stirred at room temperature for 12 hours and then added to 2 L of cold water. The hydrogenation product was extracted with 5×200 ml of dichloromethane, and the combined extract was evaporated to dryness. To 149 g (2.65 mol) of KOH in 420 ml of DMSO, 188 g (82.5 ml, 1.33 mol) of MeI, and a solution of the crude 4-bromo-2-methylindan-1-ol in 220 ml of DMSO were added. This mixture was stirred for 2 hours at ambient temperature; then, 92.0 g (40.4 ml, 0.664 mol) of MeI was added, and the mixture was additionally stirred for 2 hours. The resulting mixture was added to 2.5 L of cold water. The crude product was extracted with 5×200 ml of dichloromethane. The combined extract was dried over Na2SO4, and then evaporated to dryness. Fractional distillation gave a mixture of two diastereomeric compounds, b.p. 108° C./3 mm Hg. Yield, 148.5 g (93%) of a colorless oil.
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
149.5 g
Type
reactant
Reaction Step Three
Name
Quantity
37.6 g
Type
reactant
Reaction Step Three
Name
THF methanol
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
Quantity
149 g
Type
reactant
Reaction Step Four
Name
Quantity
82.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
420 mL
Type
solvent
Reaction Step Four
Name
Quantity
220 mL
Type
solvent
Reaction Step Four
Name
Quantity
40.4 mL
Type
reactant
Reaction Step Five
[Compound]
Name
colorless oil
Quantity
148.5 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:12])[C:6]2=[O:11].[BH4-].[Na+].[OH-].[K+].CI.Br[C:20]1C=CC=C2C=1CC(C)C2O>C1COCC1.CO.CS(C)=O.O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:12])[CH:6]2[O:11][CH3:20] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
149.5 g
Type
reactant
Smiles
BrC1=C2CC(C(C2=CC=C1)=O)C
Name
Quantity
37.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
THF methanol
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Four
Name
Quantity
149 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
82.5 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2CC(C(C2=CC=C1)O)C
Name
Quantity
420 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
220 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
40.4 mL
Type
reactant
Smiles
CI
Step Six
Name
colorless oil
Quantity
148.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over 1.5 hours at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The hydrogenation product was extracted with 5×200 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the combined extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
STIRRING
Type
STIRRING
Details
This mixture was stirred for 2 hours at ambient temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was additionally stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with 5×200 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave
ADDITION
Type
ADDITION
Details
a mixture of two diastereomeric compounds, b.p. 108° C./3 mm Hg
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrC1=C2CC(C(C2=CC=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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